molecular formula C13H20Cl2N2 B8190296 (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride

Cat. No.: B8190296
M. Wt: 275.21 g/mol
InChI Key: UUJFVQTWTRPQPD-NJHZPMQHSA-N
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Description

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[222]octane dihydrochloride is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the catalytic asymmetric [4 + 2] cycloaddition reaction of cyclohexenones with electron-deficient alkenes, mediated by enamine or iminium catalysis . This method allows for the formation of the bicyclic structure with high enantioselectivity under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar enantioselective catalytic methods. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Bases such as sodium hydroxide or acids like hydrochloric acid to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride exerts its effects involves its ability to act as a nucleophile and base. The nitrogen atoms in the bicyclic structure can donate electron pairs, facilitating various catalytic processes. The compound can also form stable complexes with metal ions, enhancing its catalytic activity in certain reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride is unique due to its specific stereochemistry and the presence of a benzyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in enantioselective synthesis and as a chiral catalyst.

Properties

IUPAC Name

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.2]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12;;/h1-5,12-14H,6-10H2;2*1H/t12-,13-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJFVQTWTRPQPD-NJHZPMQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1CN2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN([C@@H]1CN2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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